molecular formula C27H27NO7S4 B11092807 dimethyl 2-{6-ethoxy-2,2-dimethyl-1-[(4-methylphenyl)sulfonyl]-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate

dimethyl 2-{6-ethoxy-2,2-dimethyl-1-[(4-methylphenyl)sulfonyl]-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate

Cat. No.: B11092807
M. Wt: 605.8 g/mol
InChI Key: QGTUIZCNAQZWGL-UHFFFAOYSA-N
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Description

Dimethyl 2-{6-ethoxy-2,2-dimethyl-1-[(4-methylphenyl)sulfonyl]-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2-{6-ethoxy-2,2-dimethyl-1-[(4-methylphenyl)sulfonyl]-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate typically involves multiple steps. The process starts with the preparation of the quinoline core, followed by the introduction of the ethoxy, dimethyl, and sulfonyl groups. The final steps involve the formation of the thioxo and dithiole-dicarboxylate moieties. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-{6-ethoxy-2,2-dimethyl-1-[(4-methylphenyl)sulfonyl]-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction may produce more saturated compounds .

Scientific Research Applications

Dimethyl 2-{6-ethoxy-2,2-dimethyl-1-[(4-methylphenyl)sulfonyl]-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of dimethyl 2-{6-ethoxy-2,2-dimethyl-1-[(4-methylphenyl)sulfonyl]-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives and dithiole-dicarboxylate compounds. Examples include:

Uniqueness

What sets dimethyl 2-{6-ethoxy-2,2-dimethyl-1-[(4-methylphenyl)sulfonyl]-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate apart is its combination of functional groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C27H27NO7S4

Molecular Weight

605.8 g/mol

IUPAC Name

dimethyl 2-[6-ethoxy-2,2-dimethyl-1-(4-methylphenyl)sulfonyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate

InChI

InChI=1S/C27H27NO7S4/c1-7-35-16-10-13-19-18(14-16)20(26-37-21(24(29)33-5)22(38-26)25(30)34-6)23(36)27(3,4)28(19)39(31,32)17-11-8-15(2)9-12-17/h8-14H,7H2,1-6H3

InChI Key

QGTUIZCNAQZWGL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C)S(=O)(=O)C4=CC=C(C=C4)C

Origin of Product

United States

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